molecular formula C13H10D4N2O8 B1192665 DSG-d4 Deuterated Crosslinker

DSG-d4 Deuterated Crosslinker

Cat. No. B1192665
M. Wt: 330.29
InChI Key: LNQHREYHFRFJAU-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSG-d4 Deuterated Crosslinker, or Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a cell membrane permeable, protein crosslinker containing four deuterium atoms to provide a four dalton shift by mass spec analysis.

Scientific Research Applications

Probing Conformational Changes in Protein Complexes

DSG-d4, as a deuterated crosslinker, plays a crucial role in probing conformational changes in protein complexes. A study demonstrated the use of deuterated and nondeuterated bis(sulfosuccinimidyl)suberate cross-linking reagents (like BS3 and DSG-d4) to investigate interactions within protein assemblies, particularly in response to stimuli such as ligand binding or post-translational modifications. The labeled crosslinkers facilitate quantitative analysis of these interactions through mass spectrometry (Schmidt & Robinson, 2014).

Improved Cross-Linking/Mass Spectrometry Studies

The use of isotope-labeled, MS-cleavable cross-linkers like DSG-d4 enhances the efficiency and accuracy of structural proteomics studies. For instance, the synthesis of a deuterated version of the DSBU cross-linker, combining isotope labeling with MS-cleavability, resulted in higher identification numbers of cross-links, particularly in complex protein mixtures (Ihling et al., 2020).

Characterizing DNA and RNA-Protein Interactions

In the field of molecular biology, DSG-d4 aids in the study of DNA and RNA interactions with proteins. Techniques such as photocrosslinking, where crosslinkers like DSG-d4 facilitate the formation of covalent bonds between nucleic acids and proteins, have been instrumental in understanding these interactions in detail. This approach is critical for unraveling the complexities of genetic material regulation and protein synthesis (Liu et al., 1996).

Enhancing Protein Structural Analysis

Mass spectrometry-based proteomics heavily relies on crosslinkers like DSG-d4 to analyze protein structures. Such crosslinkers help in identifying interaction sites within proteins or between protein complexes, providing insights into their structure and function. This method is particularly useful when combined with other high-resolution techniques like NMR and X-ray crystallography (Artigues et al., 2016).

Tissue Engineering and Biocompatibility Studies

In tissue engineering, crosslinkers like DSG-d4 are used to study the biocompatibility and regenerative capacity of materials. For example, crosslinked dermal sheep collagen studies highlighted how different crosslinkers can influence tissue regeneration and biocompatibility, which is pivotal in developing new biomaterials for medical applications (van Wachem et al., 1994).

properties

Product Name

DSG-d4 Deuterated Crosslinker

Molecular Formula

C13H10D4N2O8

Molecular Weight

330.29

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 2,2,4,4-tetradeuteriopentanedioate

InChI

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2

InChI Key

LNQHREYHFRFJAU-RRVWJQJTSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DSG-d4 Deuterated Crosslinker

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.